molecular formula C6H3ClN2 B134404 2-Chloronicotinonitrile CAS No. 6602-54-6

2-Chloronicotinonitrile

Cat. No. B134404
CAS RN: 6602-54-6
M. Wt: 138.55 g/mol
InChI Key: JAUPUQRPBNDMDT-UHFFFAOYSA-N
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Description

2-Chloronicotinonitrile (2-CN) is a chemical compound that has garnered significant attention due to its role as a precursor in the synthesis of 2-chloronicotinic acid (2-CA), which is a key intermediate in the production of pesticides and pharmaceuticals. The demand for 2-CA has been increasing, prompting research into efficient synthesis methods, including both chemical and biocatalytic routes .

Synthesis Analysis

Several studies have focused on the synthesis of 2-CA from 2-CN. One approach involves the use of nitrilases as biocatalysts to hydrolyze 2-CN to 2-CA. For instance, a nitrilase from Paraburkholderia graminis was engineered to improve its catalytic properties, resulting in a mutant with significantly increased activity and specificity for 2-CN . Another study reported the isolation of Rhodococcus erythropolis ZJB-09149, which can transform 2-chloro-3-cyanopyridine to 2-CA, highlighting the role of nitrile hydratase and amidase in the biotransformation process . Additionally, a nitrilase from Rhodococcus zopfii was engineered through a single site mutation, which enhanced its hydrolysis activity for 2-CN without the formation of byproducts .

Chemical synthesis methods have also been explored. A one-pot synthesis of 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile derivatives was achieved using silica-supported perchloric acid under solvent-free conditions . Another study described a facile method for synthesizing nicotinonitriles from ketones via a chloromethyleneiminium salt mediated three-component reaction .

Molecular Structure Analysis

The molecular structure and vibrational spectroscopic analysis of 2-chlorobenzonitrile, a compound structurally related to 2-CN, were studied using density functional methods. The study provided insights into the molecular geometry, harmonic vibrational frequencies, and bonding features of the compound .

Chemical Reactions Analysis

The reactivity of 2-CN has been explored in various chemical reactions. For example, the reaction of 2-chloronicotinonitrile with N-methylmethanesulfonamide led to the formation of the novel pyrido[2,3-c]-1,2-thiazine ring system . An unusual regioselective reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer was also reported, demonstrating the nucleophilic substitution capabilities of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of derivatives of 2-CN have been characterized in several studies. For instance, the synthesis, characterization, and crystal structure of 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile were detailed, including its thermal stability and blue fluorescence properties . Additionally, a method for synthesizing 2-chloro-5-hydroxynicotinonitrile, an intermediate in the total synthesis of a hydroxylated metabolite, was described, providing insights into the physical properties of related compounds .

Scientific Research Applications

  • Biotransformation and Synthesis Applications :

    • 2-Chloronicotinic acid, derived from 2-chloronicotinonitrile, is used as a precursor in pesticide and medicine synthesis. The biotransformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by a strain of Rhodococcus erythropolis is a notable development in this field. This process involves the use of nitrile hydratase and amidase enzymes (Liqun Jin et al., 2011).
    • Another study focuses on the synthesis of the pyrido[2,3-c]-1,2-thiazine ring system using 2-chloronicotinonitrile, highlighting its role in novel heterocyclic compound formation (G. Coppola & G. Hardtmann, 1979).
  • Enzymatic Research and Genetic Engineering :

    • The efficiency of 2-chloronicotinic acid synthesis through the hydrolysis of 2-chloronicotinonitrile by engineered nitrilases has been a key area of research. Such studies aim to improve reaction specificity and catalytic activity, important for the industrial production of high-value carboxylic acids (An-Di Dai et al., 2022).
  • Chemical Synthesis Processes :

    • Research on the microwave-induced by-products in the synthesis of 2-(4-methyl-2-phenylpiperazinyl)pyridine-3-carbonitrile from chloronicotinonitrile underlines the complexity and challenges in chemical synthesis involving 2-chloronicotinonitrile (C. Lamazzi et al., 2009).
    • Studies have also explored the highly regioselective palladium-catalyzed C2-amination of dichloropyridines, including 4,6-dichloronicotinonitrile, for synthesizing chloro-anilino nicotinonitrile compounds (C. Delvare et al., 2011).
  • Agricultural and Environmental Impact :

    • The use of compounds related to 2-chloronicotinonitrile, like 2-chloro-6-(trichloromethyl)-pyridine, as nitrification inhibitors in rice production has been studied. These inhibitors can affect nitrous oxide emission and ammonia volatilization, thus impacting environmental health (Haijun Sun et al., 2015).

Safety And Hazards

2-Chloronicotinonitrile is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While the exact future directions for 2-Chloronicotinonitrile are not explicitly mentioned in the search results, it’s clear that research is ongoing to improve the efficiency of its synthesis process . The development of nitrilase with ideal catalytic properties is crucial for the biosynthetic route with industrial potential .

properties

IUPAC Name

2-chloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3ClN2/c7-6-5(4-8)2-1-3-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUPUQRPBNDMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00216240
Record name 2-Chloronicotinonitrile
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Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Chloronicotinonitrile

CAS RN

6602-54-6
Record name 2-Chloro-3-cyanopyridine
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Record name 2-Chloronicotinonitrile
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Record name 6602-54-6
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Record name 2-Chloronicotinonitrile
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Record name 2-chloronicotinonitrile
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Record name 2-CHLORONICOTINONITRILE
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Synthesis routes and methods

Procedure details

For production of a cyanopyridine, there has been known, for example, a process which comprises reacting nicotinamide with phosphorus pentachloride to obtain 2-chloro-3-cyano-pyridine at a yield of 30% [Org. Syn., Coll., Vol. IV, p. 166 (1963)]. In this process, however, use of phosphorus pentachloride makes the operation troublesome; the conversion of acid amide group into nitrile group and the chlorination of ring proceed simultaneously, perchlorides are formed, and various side reactions take place; thus, the yield of intended product is not sufficient. Hence, the process has not been satisfactory for selective production of an intended cyanopyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
216
Citations
AD Dai, XL Tang, ZM Wu, JT Tang… - Applied and …, 2022 - Am Soc Microbiol
… Moreover, except for the target product 2-CA, some 2-chloronicotinamide (2-CM) was formed during the final step hydrolysis of 2-chloronicotinonitrile (2-CN) under strongly alkaline …
Number of citations: 6 journals.asm.org
WS Hamama, MA Waly, II El‐Hawary… - Journal of …, 2016 - Wiley Online Library
Some of synthetic bicyclic and polynuclear heterocyclic compounds based on pyridine scaffold were tested as in vitro antitumor agents , and these compounds found to exhibit …
Number of citations: 11 onlinelibrary.wiley.com
GM Coppola, MJ Shapiro - Journal of Heterocyclic Chemistry, 1981 - Wiley Online Library
… In a recent report (I), 2-chloronicotinonitrile (1) was USed in the synthesis of the novel pyrido[2,3-c][ 1,2]thiazine ring system. We were interested in further exploring its capability to …
Number of citations: 13 onlinelibrary.wiley.com
XL Tang, YY Li, Y Mao, RC Zheng… - Biotechnology and …, 2022 - Wiley Online Library
… A series positive mutants were obtained and the “best” mutant F164G/I130L/N167Y/A55S exhibited 6000-folds higher catalytic efficiency to 2-chloronicotinonitrile (2-CN). Its reaction …
Number of citations: 2 onlinelibrary.wiley.com
MA Waly, II EL‐Hawary, WS Hamama… - Journal of …, 2013 - Wiley Online Library
… the yield of its conversion to 2-chloronicotinonitrile 3, thus, lowering … by TEA where by 2-chloronicotinonitrile derivative 3 was obtained … amines with 2-chloronicotinonitrile derivative 3. …
Number of citations: 28 onlinelibrary.wiley.com
E M. Flefel, HA S. Abbas, R E. Abdel Mageid… - Molecules, 2015 - mdpi.com
… In addition, chlorination of cyanopyridone 2 with phosphorous oxychloride afforded the 2-chloronicotinonitrile derivative 11 (Scheme 2) in good yield, after 8 h. The IR spectrum showed …
Number of citations: 18 www.mdpi.com
GM Coppola, GE Hardtmann - Journal of Heterocyclic …, 1979 - Wiley Online Library
… A molecule lending itself to such an operation is 2-chloronicotinonitrile (5). The readily displaceable … The employment of this synthon in a reaction with 2-chloronicotinonitrile would allow …
Number of citations: 10 onlinelibrary.wiley.com
HMA Maaroof, B Albogami, RAI Abou-Elkhair… - Molecules, 2022 - mdpi.com
… In addition, the reaction of pyridine molecule 3 with POCl 3 in the presence of N,N-dimethylaniline afforded the target 2-chloronicotinonitrile molecule 5. The structure of the obtained …
Number of citations: 1 www.mdpi.com
R Kwok - Journal of Heterocyclic Chemistry, 1978 - Wiley Online Library
… Treatment of 2-chloronicotinonitrile with primary amines afforded the corresponding 2-amino derivative which was condensed with ethylenediamine or higher congeners to give sub- …
Number of citations: 6 onlinelibrary.wiley.com
EC Taylor Jr, AJ Crovetti - The Journal of Organic Chemistry, 1954 - ACS Publications
… 2-chloronicotinonitrile (II) in 52% yield. This synthesis represents a considerable improvement over … Treatment of 2-chloronicotinonitrile (II) with alcoholic ammonia at 150177, or with …
Number of citations: 147 pubs.acs.org

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